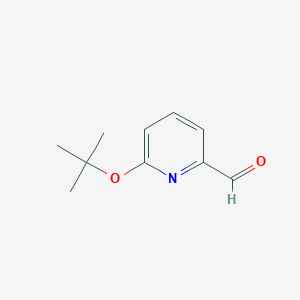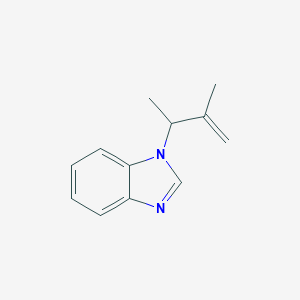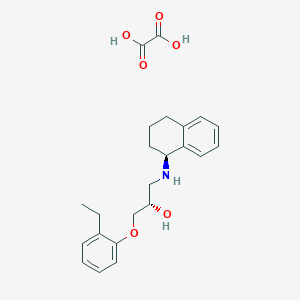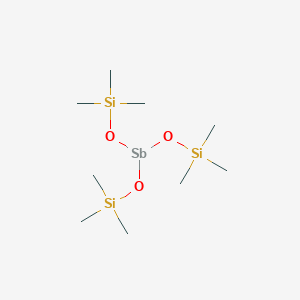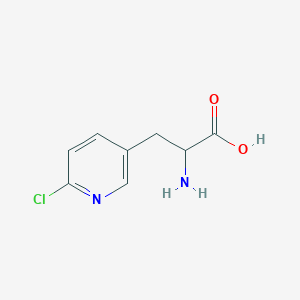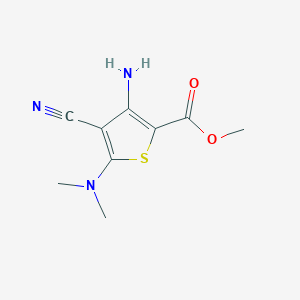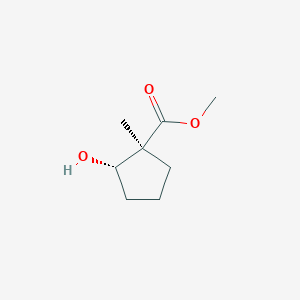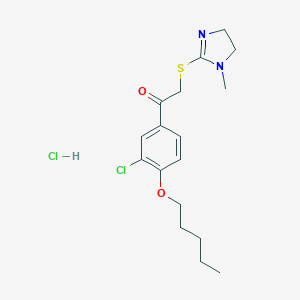
Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-(pentyloxy)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-(pentyloxy)-, hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-(pentyloxy)-, hydrochloride has potential applications in various fields of scientific research. It has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied as a potential anti-inflammatory agent due to its ability to reduce inflammation in the body. Additionally, it has been studied as a potential antimicrobial agent due to its ability to kill bacteria and fungi.
Wirkmechanismus
The mechanism of action of Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-(pentyloxy)-, hydrochloride varies depending on its application. In anticancer research, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. In anti-inflammatory research, it has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In antimicrobial research, it has been shown to kill bacteria and fungi by disrupting their cell membranes.
Biochemische Und Physiologische Effekte
Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-(pentyloxy)-, hydrochloride has various biochemical and physiological effects depending on its application. In anticancer research, it has been shown to inhibit the growth of cancer cells without affecting normal cells. In anti-inflammatory research, it has been shown to reduce inflammation without causing any adverse effects. In antimicrobial research, it has been shown to kill bacteria and fungi without causing any toxicity to human cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-(pentyloxy)-, hydrochloride in lab experiments is its ability to selectively target cancer cells, bacteria, and fungi without affecting normal cells. Another advantage is its ability to reduce inflammation without causing any adverse effects. However, one limitation of using Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-(pentyloxy)-, hydrochloride in lab experiments is its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-(pentyloxy)-, hydrochloride. One direction is to study its potential applications in other fields such as neurodegenerative diseases and cardiovascular diseases. Another direction is to optimize its synthesis method to increase its yield and reduce its cost. Additionally, further research can be done to understand its mechanism of action in more detail and to identify any potential side effects. Finally, research can be done to develop new derivatives of Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-(pentyloxy)-, hydrochloride with improved properties for various applications.
Conclusion
Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-(pentyloxy)-, hydrochloride is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method involves a multi-step process, and its mechanism of action varies depending on its application. It has various biochemical and physiological effects, and its use in lab experiments has advantages and limitations. Finally, there are several future directions for research on Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-(pentyloxy)-, hydrochloride, including studying its potential applications in other fields, optimizing its synthesis method, and developing new derivatives with improved properties.
Synthesemethoden
Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-(pentyloxy)-, hydrochloride can be synthesized using a multi-step process. The first step involves the reaction of 3-chloro-4-hydroxybenzaldehyde with 1-methyl-2-imidazoline to form 3-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)benzaldehyde. The second step involves the reaction of the product from the first step with 1-bromopentane to form 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-(pentyloxy)acetophenone. The final step involves the conversion of the product from the second step to Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-(pentyloxy)-, hydrochloride by reacting it with hydrochloric acid.
Eigenschaften
CAS-Nummer |
160518-48-9 |
|---|---|
Produktname |
Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-(pentyloxy)-, hydrochloride |
Molekularformel |
C17H24Cl2N2O2S |
Molekulargewicht |
391.4 g/mol |
IUPAC-Name |
1-(3-chloro-4-pentoxyphenyl)-2-[(1-methyl-4,5-dihydroimidazol-2-yl)sulfanyl]ethanone;hydrochloride |
InChI |
InChI=1S/C17H23ClN2O2S.ClH/c1-3-4-5-10-22-16-7-6-13(11-14(16)18)15(21)12-23-17-19-8-9-20(17)2;/h6-7,11H,3-5,8-10,12H2,1-2H3;1H |
InChI-Schlüssel |
DGRJHJKLIDYGNS-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=C(C=C(C=C1)C(=O)CSC2=NCCN2C)Cl.Cl |
Kanonische SMILES |
CCCCCOC1=C(C=C(C=C1)C(=O)CSC2=NCCN2C)Cl.Cl |
Andere CAS-Nummern |
160518-48-9 |
Synonyme |
1-(3-chloro-4-pentoxy-phenyl)-2-[(1-methyl-4,5-dihydroimidazol-2-yl)su lfanyl]ethanone hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



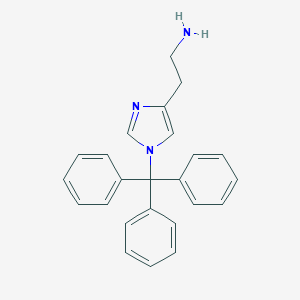
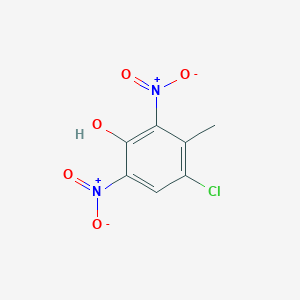
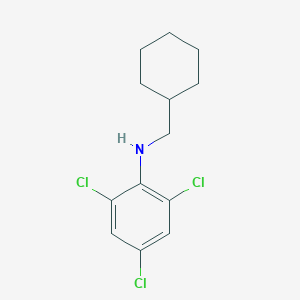
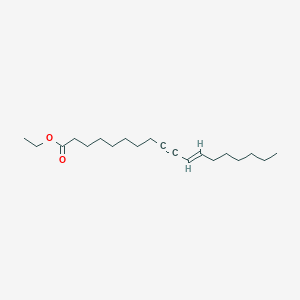
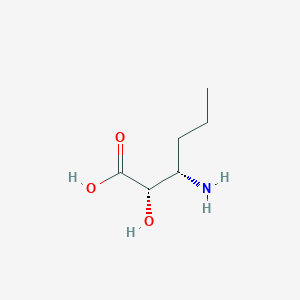
![(1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B71138.png)
![methyl N-carbonochloridoyl-N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B71142.png)
